Dalbavancin

説明

特性

IUPAC Name |

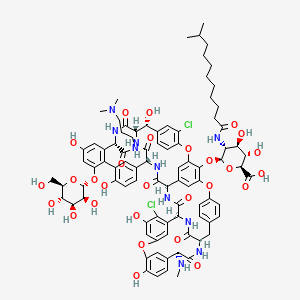

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGQDLTDHGEGT-SZUNQUCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H100Cl2N10O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1816.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171500-79-1 | |

| Record name | Dalbavancin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171500-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalbavancin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171500791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALBAVANCIN B0 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0U42518WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dalbavancin mechanism of action against Gram-positive bacteria

An In-depth Technical Guide to the Mechanism of Action of Dalbavancin Against Gram-Positive Bacteria

Abstract

This compound is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique structural modifications, particularly its lipophilic side chain, result in a distinct mechanism of action and an extended pharmacokinetic profile, permitting once-weekly dosing.[3][4] This guide provides a detailed examination of this compound's molecular mechanism, presents quantitative efficacy data, outlines key experimental methodologies, and illustrates the core pathways of its antibacterial action.

Core Mechanism of Action

This compound's primary bactericidal effect is achieved through the inhibition of bacterial cell wall biosynthesis, a pathway essential for the structural integrity of Gram-positive bacteria.[1][5] This mechanism involves several critical interactions at the bacterial cell membrane.

Inhibition of Peptidoglycan Synthesis

Like other glycopeptide antibiotics, this compound disrupts the late stages of peptidoglycan synthesis.[6][7] Peptidoglycan provides a rigid exoskeleton that protects bacteria from osmotic lysis. This compound prevents the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits into the growing peptidoglycan matrix.[8][9]

High-Affinity Binding to D-alanyl-D-alanine

The core of this compound's activity is its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor chains.[3][5][8] This binding forms a stable complex that physically obstructs the enzymes responsible for cell wall construction.[7] By capping this terminus, this compound effectively blocks the substrate from accessing the active sites of transpeptidase and transglycosylase enzymes.[2][10] This action halts the elongation and cross-linking of the peptidoglycan chains, which fatally compromises the cell wall's integrity and leads to bacterial cell death.[11][12]

Dual Role of the Lipophilic Side Chain

A key structural feature distinguishing this compound from first-generation glycopeptides like vancomycin is its long, lipophilic side chain.[2][6] This moiety significantly enhances its antibacterial potency through a dual mechanism:

-

Membrane Anchoring: The lipophilic tail anchors the this compound molecule to the bacterial cytoplasmic membrane.[1][6][11] This anchoring concentrates the drug at its site of action, increasing its stability and local affinity for the D-Ala-D-Ala target.[1][4]

-

Dimerization: The presence of the lipophilic tail promotes the formation of this compound dimers at the membrane surface.[1][7] This dimerization is thought to further enhance its binding avidity to the peptidoglycan precursors, contributing to its superior potency compared to vancomycin.[2]

The combined effect of high-affinity target binding and stable membrane anchoring results in potent and sustained inhibition of cell wall synthesis.

Caption: this compound's mechanism: anchoring and binding to inhibit cell wall synthesis.

Quantitative In Vitro Efficacy

This compound demonstrates potent in vitro activity against a wide range of clinically relevant Gram-positive pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. This compound consistently shows MIC values significantly lower than those of vancomycin against susceptible organisms.[2][7]

Table 1: this compound In Vitro Activity Against Key Gram-Positive Pathogens

| Organism | Isolate Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptibility | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | All Isolates | 0.03 | 0.03 | 100.0 | [13] |

| S. aureus | Methicillin-Resistant (MRSA) | 0.06 | 0.06 | >99.9 | [2] |

| S. aureus | Vancomycin-Intermediate (VISA) | 0.06 | 0.12 | - | [2] |

| S. aureus | Linezolid-Resistant | 0.06 | 0.06 | 100.0 | [14] |

| Streptococcus pyogenes | All Isolates | ≤0.015 | 0.03 | - | [15] |

| Streptococcus agalactiae | All Isolates | ≤0.015 | 0.03 | - | [15] |

| Enterococcus faecalis | Vancomycin-Susceptible | 0.03 | 0.06 | - | [13] |

| Enterococcus faecium | Vancomycin-Susceptible | 0.06 | 0.12 | - |[13] |

Note: Susceptibility breakpoints for S. aureus and Streptococcus spp. are often defined as ≤0.125 or ≤0.25 µg/mL.[2][11]

Experimental Protocols

The following section details standardized methodologies used to characterize the mechanism and efficacy of this compound.

Protocol for MIC Determination by Broth Microdilution

This protocol is based on the reference method established by the Clinical and Laboratory Standards Institute (CLSI) for testing lipoglycopeptides.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[16]

-

Create serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Crucially, the broth must be supplemented with polysorbate-80 (P-80) to a final concentration of 0.002% to prevent the lipophilic drug from adhering to plastic surfaces of the microtiter plates.[17][18]

-

-

Inoculum Preparation:

-

Culture the bacterial isolate on an appropriate agar medium overnight.

-

Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

-

-

Inoculation and Incubation:

-

Dispense 50 µL of the standardized bacterial inoculum into each well of the 96-well microtiter plate containing 50 µL of the serially diluted this compound.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-24 hours in ambient air.[16]

-

-

Result Interpretation:

Caption: Standard workflow for this compound MIC determination via broth microdilution.

Assay for Whole-Cell Peptidoglycan Biosynthesis Inhibition

This assay measures the incorporation of a radiolabeled precursor into the bacterial cell wall, providing a direct assessment of peptidoglycan synthesis.

Objective: To quantify the inhibitory effect of this compound on the overall peptidoglycan synthesis pathway.

Methodology:

-

Cell Preparation:

-

Use osmotically stabilized bacterial cells (e.g., E. coli or S. aureus) that have been permeabilized, often through a freeze-thaw process, to allow entry of substrates.[20]

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing the permeabilized cells.

-

Add the necessary substrates for peptidoglycan synthesis, including a radiolabeled precursor such as ¹⁴C-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc).[20]

-

Add the test compound (this compound) at various concentrations.

-

-

Incubation:

-

Incubate the reaction mixture to allow for the enzymatic synthesis of peptidoglycan. The radiolabeled UDP-GlcNAc will be incorporated into the newly synthesized polymer.

-

-

Detection and Quantification:

-

Stop the reaction and precipitate the newly formed, insoluble peptidoglycan.

-

Wash the precipitate to remove any unincorporated radiolabeled substrate.

-

Quantify the amount of radioactivity in the precipitate using a scintillation counter.[21] A reduction in radioactivity in the presence of this compound indicates inhibition of the synthesis pathway.

-

-

Data Analysis:

-

Compare the radioactivity counts from this compound-treated samples to untreated controls to determine the percentage of inhibition.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of peptidoglycan synthesis.

-

Mechanisms of Resistance

While this compound resistance is uncommon, it is important to understand the potential mechanisms.

-

VanA-type Resistance: this compound is not active against enterococci expressing the VanA phenotype.[6] This mechanism involves the modification of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-lactate, which significantly reduces the binding affinity of glycopeptide antibiotics.[22]

-

Target Site Mutations: Although rare, long-term exposure to this compound in vivo has been associated with the emergence of non-susceptible S. aureus strains.[23] These cases may involve mutations in genes related to cell wall biosynthesis, such as penicillin-binding proteins (e.g., pbp2), leading to a thickened cell wall.[23]

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a multifaceted process centered on the potent inhibition of cell wall biosynthesis. Its glycopeptide core targets the D-Ala-D-Ala terminus of peptidoglycan precursors, while its unique lipophilic side chain serves to anchor the molecule at its site of action, enhancing its stability and promoting dimerization. This combination results in superior bactericidal activity and a prolonged half-life. The quantitative data and experimental protocols presented underscore the robust efficacy of this compound, solidifying its role as a critical agent in treating serious Gram-positive infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Function of this compound in Acute Bacterial Skin and Skin Tissue Infections (ABSSSI) - Creative Peptides [creative-peptides.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. unmc.edu [unmc.edu]

- 12. Clinical Review - this compound (Xydalba) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Bactericidal Activity and Resistance Development Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Scintillation Proximity Assay for Measuring Membrane-Associated Steps of Peptidoglycan Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researcher.manipal.edu [researcher.manipal.edu]

- 23. tandfonline.com [tandfonline.com]

A-Technical-Guide-to-Oritavancin-A-Second-Generation-Lipoglycopeptide-Antibiotic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oritavancin is a second-generation lipoglycopeptide antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by susceptible Gram-positive pathogens.[1][2] Its unique triple mechanism of action, extended terminal half-life, and potent activity against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) distinguish it from other glycopeptides.[3][4][5] This document provides a comprehensive technical overview of oritavancin, including its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) profile, clinical efficacy from pivotal trials, and detailed experimental methodologies. Quantitative data are summarized in tabular format for clarity, and key processes are visualized using Graphviz diagrams.

Core Compound Profile

Oritavancin is a semisynthetic analogue of vancomycin, distinguished by the presence of a hydrophobic 4'-chlorobiphenylmethyl group on its disaccharide sugar.[4] This structural modification is critical to its enhanced antimicrobial properties. It is administered as a single 1200 mg intravenous dose, a regimen made possible by its exceptionally long terminal half-life of approximately 245 to 393 hours.[1][6]

Mechanism of Action

Oritavancin exhibits its potent, concentration-dependent bactericidal effect through three distinct mechanisms, a feature that contributes to its activity against vancomycin-resistant strains and a low potential for resistance development.[3][4]

-

Inhibition of Transglycosylation: Like other glycopeptides, oritavancin blocks peptidoglycan synthesis by binding to the D-alanyl-D-alanine stem termini of lipid II precursors, thereby inhibiting the transglycosylation (polymerization) step of cell wall construction.[1][4]

-

Inhibition of Transpeptidation: Uniquely, oritavancin also binds to the pentaglycyl bridging segments of peptidoglycan precursors, which interferes with the transpeptidation (cross-linking) step. This secondary binding site is a key differentiator from vancomycin and contributes to its efficacy against vancomycin-resistant organisms.[3][4]

-

Disruption of Bacterial Membrane Integrity: The hydrophobic 4'-chlorobiphenylmethyl side chain anchors the molecule to the bacterial cell membrane, causing disruption, depolarization, and increased permeability.[3][4] This leads to rapid cell death and provides activity against bacteria in a stationary phase or within biofilms.[3][7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. dovepress.com [dovepress.com]

- 8. Comparative In Vitro Activities of Oritavancin, Dalbavancin, and Vancomycin against Methicillin-Resistant Staphylococcus aureus Isolates in a Nondividing State - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dalbavancin: A Semi-Synthetic Lipoglycopeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Developed to improve upon earlier glycopeptides like vancomycin and teicoplanin, this compound's unique structural modifications result in an extended half-life, allowing for once-weekly dosing regimens.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic/pharmacodynamic properties, and the experimental methodologies used for its evaluation.

Synthesis and Structure

This compound is derived from the natural glycopeptide complex A-40926, which is produced through fermentation by a strain of the actinomycete Nonomuraea sp.[1][6] The precursor complex undergoes a multi-step semi-synthetic modification process to yield this compound.[1][6][7][8] The final product is a mixture of five closely related homologs (A0, A1, B0, B1, and B2), with B0 being the major and most active component.[9] These homologs share the same core heptapeptide structure but differ in the fatty acid side chain of the N-acylaminoglucuronic acid moiety and the presence or absence of a methyl group on the terminal amino group.[9]

Mechanism of Action

This compound exerts its bactericidal effect through a dual mechanism of action that targets the bacterial cell wall.[3][4][10]

-

Inhibition of Peptidoglycan Synthesis: Similar to other glycopeptides, this compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[1][2][11] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the cross-linking of peptidoglycan layers, which is essential for cell wall integrity.[11][12] The inhibition of cell wall biosynthesis ultimately leads to cell lysis and bacterial death.[3]

-

Membrane Anchoring: A key feature of this compound is its lipophilic side chain, which allows it to anchor to the bacterial cytoplasmic membrane.[2][4][12] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the peptidoglycan target, contributing to its potent and sustained bactericidal activity.[1][4]

Quantitative Data

In Vitro Antimicrobial Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents against key clinical isolates.

| Organism | This compound MIC50/MIC90 (μg/mL) | Vancomycin MIC50/MIC90 (μg/mL) | Linezolid MIC50/MIC90 (μg/mL) | Daptomycin MIC50/MIC90 (μg/mL) |

| Staphylococcus aureus (All) | 0.06/0.06 | 1/2 | 1/2 | 0.5/0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 0.06/0.06 | 1/2 | 1/2 | 0.5/1 |

| Vancomycin-Intermediate S. aureus (VISA) | 0.06/0.12 | 2/2 | 1/2 | 0.5/1 |

| Coagulase-Negative Staphylococci | 0.03/0.06 | 1/2 | 0.5/1 | 0.25/0.5 |

| Streptococcus pyogenes | ≤0.03/0.03 | 0.5/1 | 1/2 | ≤0.12/0.25 |

| Streptococcus pneumoniae | ≤0.03/0.06 | 0.25/0.5 | 1/1 | ≤0.12/0.25 |

| Enterococcus faecalis (Vancomycin-susceptible) | 0.06/0.12 | 1/2 | 1/2 | 1/2 |

Data compiled from multiple sources.[2][13][14][15][16]

Pharmacokinetic Parameters

This compound exhibits a unique pharmacokinetic profile characterized by a long terminal half-life, which is primarily attributed to its high plasma protein binding.

| Parameter | Value |

| Terminal Half-Life (t½) | 170–210 hours |

| Plasma Protein Binding | ~93% (primarily to albumin) |

| Volume of Distribution (Vd) | ~10 L |

| Cmax (after 1000 mg single dose) | Variable, dose-dependent |

| AUC/MIC Ratio | Correlates with efficacy |

| Metabolism | Minimal, not a substrate for CYP450 enzymes |

| Excretion | ~40% renal, ~60% non-renal |

Data compiled from multiple sources.[4][5][11][17]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol outlines the reference method for determining the in vitro susceptibility of Gram-positive aerobes to this compound.

Materials:

-

This compound analytical standard

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Polysorbate 80 (P-80)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Due to its lipophilic nature, DMSO is required for initial solubilization.

-

Intermediate Dilutions: Create intermediate dilutions of this compound in DMSO.

-

Final Plate Preparation: Prepare the final dilutions in CAMHB supplemented with P-80. The addition of P-80 is crucial to prevent the adherence of this compound to the plastic of the microtiter plates, ensuring accurate results.

-

Inoculation: Inoculate each well of the 96-well plate with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This protocol is based on standardized methods described for lipoglycopeptides.[18]

Murine Thigh Infection Model for In Vivo Efficacy

This model is commonly used to evaluate the pharmacodynamics of antimicrobial agents against extracellular pathogens like S. aureus and S. pneumoniae.

Materials:

-

Specific pathogen-free mice (e.g., ICR Swiss)

-

Cyclophosphamide for inducing neutropenia

-

Log-phase culture of the test organism (S. aureus or S. pneumoniae)

-

This compound for injection, formulated in a suitable vehicle

-

Saline and tissue homogenizer

Procedure:

-

Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This minimizes the host immune response, allowing for a clearer assessment of the drug's activity.

-

Infection: On day 0, inject a standardized inoculum (e.g., 10^6 - 10^7 CFU) of the test organism directly into the thigh muscle of each mouse.

-

Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., subcutaneous or intravenous) at various single or fractionated doses.

-

Efficacy Assessment: At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize cohorts of mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform quantitative bacterial counts by plating serial dilutions.

-

Data Analysis: The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals. Pharmacodynamic parameters such as the AUC/MIC ratio are correlated with treatment outcomes.

This protocol is based on in vivo studies described for this compound.[19][20]

Clinical Development and Applications

This compound has undergone extensive clinical evaluation, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][17] Phase III clinical trials, such as the DISCOVER 1 and DISCOVER 2 studies, demonstrated that a two-dose regimen of this compound was non-inferior to a standard-of-care regimen of intravenous vancomycin followed by oral linezolid for the treatment of ABSSSI caused by Gram-positive pathogens, including MRSA.[3][21] More recent studies have also explored its efficacy in more complicated infections, such as osteomyelitis and bacteremia.[22][23][24] Its long half-life makes it a valuable option for outpatient parenteral antimicrobial therapy (OPAT), potentially reducing hospital stays and the need for long-term intravenous catheters.[24][25]

Conclusion

This compound represents a significant advancement in the treatment of serious Gram-positive infections. Its semi-synthetic origin provides a potent dual mechanism of action, and its unique pharmacokinetic profile allows for a highly convenient dosing schedule. The data and protocols summarized in this guide underscore its robust antimicrobial activity and provide a framework for its continued investigation and application in both research and clinical settings. As antimicrobial resistance continues to be a global challenge, this compound remains a critical tool in the therapeutic armamentarium against difficult-to-treat Gram-positive pathogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Review - this compound (Xydalba) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and manipulating glycopeptide pathways: the example of the this compound precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN115215926A - this compound mother nucleus and purification method thereof, this compound and synthesis method thereof - Google Patents [patents.google.com]

- 8. CN109467592B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Lipoglycopeptides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Antistaphylococcal Activity of this compound, an Experimental Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. In Vivo Pharmacodynamic Activity of the Glycopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo pharmacodynamic activity of the glycopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. infectioncontroltoday.com [infectioncontroltoday.com]

- 22. This compound for Treatment of Staphylococcus aureus Bacteremia: The DOTS Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound for Treatment of Staphylococcus aureus Bacteremia: The DOTS Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. m.youtube.com [m.youtube.com]

In Vitro Spectrum of Activity of Dalbavancin Against Staphylococci: A Technical Guide

Dalbavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant staphylococcal species. This technical guide provides an in-depth overview of its in vitro spectrum, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows, intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Susceptibility of Staphylococci to this compound

The in vitro potency of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against Staphylococcus aureus (both methicillin-susceptible and -resistant strains) and various species of coagulase-negative staphylococci (CoNS). The data is presented as MIC50 and MIC90, which represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |

| Staphylococcus aureus (all) | 59,903 | 0.06 | 0.06 | >99.9 | [1] |

| Methicillin-Susceptible S. aureus (MSSA) | 144 | 0.016 | 0.125 | 100 | [2][3] |

| Methicillin-Resistant S. aureus (MRSA) | 237 | ≤0.008 | 0.25 | 99.6 | [2][3] |

| MRSA with MDR phenotype | 1,484 | 0.06 | 0.06 | 99.8 | [4] |

| Vancomycin-Intermediate S. aureus (VISA) / hVISA | 18 | - | - | Potent activity observed | [5] |

| Daptomycin-Nonsusceptible S. aureus | 48 | 0.06 | 0.12 | 95.8 | [1] |

| Linezolid-Resistant S. aureus | 25 | 0.06 | 0.06 | 100 | [1] |

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |

| Coagulase-Negative Staphylococci (CoNS) | 5,088 | 0.03 | 0.06 | >99.9 | [6][7] |

| Staphylococcus epidermidis | 2,779 | 0.03 | 0.06 | >99.9 | [6][7] |

| Staphylococcus haemolyticus | 453 | 0.06 | 0.12 | 100 | [6][7] |

| Staphylococcus hominis | 402 | 0.03 | 0.06 | 100 | [6][7] |

| Staphylococcus lugdunensis | 626 | 0.03 | 0.06 | 100 | [6][7] |

| Staphylococcus capitis | 274 | 0.015 | 0.03 | 100 | [6][7] |

| Methicillin-Resistant CoNS (MR-CoNS) | 72 | 0.016 | 0.5 | 98.6 | [2][3] |

Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci

Experimental Protocols

Accurate determination of this compound's in vitro activity requires standardized methodologies. The reference method for susceptibility testing is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the key steps for determining the MIC of this compound against staphylococci.

1. Preparation of this compound Stock Solution:

-

Due to its lipophilic nature, this compound powder should be initially dissolved in dimethyl sulfoxide (DMSO).[3]

-

Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in DMSO.

2. Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

A crucial step for testing this compound is the addition of polysorbate-80 (P-80) to the broth at a final concentration of 0.002% to prevent the drug from adhering to the plastic microtiter plates.[3][8]

-

The final concentrations in the wells should typically range from 0.008 to 8 µg/mL.

-

Include a growth control well (broth without antibiotic) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

-

Incubate the inoculated microtiter plates at 35 ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Quality control should be performed using reference strains such as Staphylococcus aureus ATCC 29213.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

-

Prepare tubes with CAMHB containing various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control tube without the antibiotic.

-

To prevent this compound from adhering to plastic surfaces, the broth should be supplemented with 0.02% polysorbate-80.[9]

-

Prepare a bacterial inoculum as described for the MIC determination, with a final concentration of approximately 5 x 10^5 CFU/mL in each tube.

2. Sampling and Viable Cell Counts:

-

Incubate the tubes at 35 ± 2°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto a suitable agar medium.

-

Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

3. Interpretation of Results:

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics. This compound has been shown to exhibit bactericidal activity against Staphylococcus aureus and Streptococcus pyogenes.[9]

Mandatory Visualization

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] Its mechanism involves a dual mode of action that distinguishes it from other glycopeptides.

Caption: Mechanism of action of this compound against staphylococci.

Experimental Workflow: MIC Determination using Test Strips

While broth microdilution is the reference method, gradient diffusion test strips offer a convenient alternative for determining the MIC of this compound in a clinical laboratory setting.

Caption: Workflow for this compound MIC determination using a gradient test strip.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Antimicrobial Activity of this compound against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antimicrobial spectrum of this compound. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. liofilchem.net [liofilchem.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bactericidal Activity and Resistance Development Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

The Molecular Architecture of Longevity: Unraveling Dalbavancin's Extended Half-Life

A Technical Guide for Researchers and Drug Development Professionals

Dalbavancin, a second-generation lipoglycopeptide antibiotic, stands apart in its class due to an exceptionally long terminal half-life, permitting once-weekly dosing regimens. This attribute is of significant clinical interest, particularly for the treatment of serious Gram-positive infections requiring prolonged therapy. This in-depth technical guide explores the molecular underpinnings of this compound's extended pharmacokinetic profile, providing a detailed examination of the key contributing factors, quantitative data, and the experimental methodologies employed in their elucidation.

Core Tenets of this compound's Pharmacokinetic Profile

The prolonged systemic exposure of this compound is not attributed to a single molecular feature but is rather the result of a synergistic interplay of several factors. The cornerstone of its extended half-life is its high and reversible binding to human serum albumin (HSA). This interaction effectively creates a circulating reservoir of the drug, minimizing renal clearance and metabolic degradation. Furthermore, the unique structural characteristics of the this compound molecule, particularly its lipophilic side chain, are instrumental in this high-affinity protein binding and also contribute to its potent antimicrobial activity.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data that define this compound's pharmacokinetic profile in humans.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Terminal Half-Life (t½) | 8.5 - 14.4 days | [1][2][3] |

| Plasma Protein Binding | ~93% - 99% | [1][4][5][6] |

| Volume of Distribution (Vd) | 11.2 - 13.8 L | [1] |

| Total Body Clearance (CL) | ~0.0513 L/h | [4][7] |

Table 1: Key Pharmacokinetic Parameters of this compound in Humans.

| Elimination Pathway | Percentage of Dose | Timeframe | Reference(s) |

| Unchanged in Urine | ~33% | 42 days | [1] |

| Hydroxy-dalbavancin in Urine | ~12% | 42 days | [1] |

| Excreted in Feces | ~20% | 70 days | [1] |

Table 2: Elimination Pathways of this compound.

The Molecular Dance: this compound and Human Serum Albumin

The interaction between this compound and HSA is the primary driver of its long half-life. Structural and biophysical studies have revealed the specific nature of this binding.

X-ray crystallography and small-angle X-ray scattering experiments have shown that this compound binds to a hydrophobic pocket in subdomain IA of HSA.[8][9][10] The long lipophilic side chain of this compound plays a crucial role by anchoring the molecule within this pocket.[11] This high-affinity, yet reversible, binding sequesters the majority of this compound in the bloodstream, protecting it from rapid elimination.

Dual Mechanism of Antimicrobial Action

This compound's potent bactericidal activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), is attributed to a dual mechanism of action.

Firstly, the heptapeptide core of the this compound molecule binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains in the bacterial cell wall.[1][4] This binding event physically obstructs the transglycosylase and transpeptidase enzymes, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[11] Secondly, the lipophilic side chain allows the molecule to anchor to the bacterial cell membrane, which is believed to increase the local concentration of the drug at its target site and enhance its overall potency.[11][12]

Experimental Protocols

The elucidation of this compound's unique pharmacokinetic profile has been made possible through a variety of sophisticated experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Plasma Protein Binding by Ultracentrifugation

This method is considered a gold standard for determining the protein binding of highly bound drugs like this compound.

Objective: To separate the free (unbound) drug from the protein-bound drug in plasma.

Workflow:

Methodology:

-

Preparation of Materials: Polypropylene centrifuge tubes and pipette tips are pre-treated for 24 hours with a solution of ≥2% Tween 80 to prevent non-specific adsorption of the lipophilic this compound to the plastic surfaces.[13][14]

-

Sample Preparation: Human plasma is spiked with known concentrations of this compound (e.g., 50 and 200 µg/mL).[13]

-

Ultracentrifugation: The plasma samples are subjected to high-speed centrifugation (e.g., 400,000 g) for a prolonged period (e.g., 4 hours) at a physiological temperature (37°C).[13][14] This force separates the plasma into layers, with the protein-free ultrafiltrate in the middle.

-

Sample Collection: A sample of the total plasma (for total drug concentration) and a sample from the middle layer of the centrifuged plasma (for free drug concentration) are carefully collected.[13]

-

Quantification: The concentration of this compound in both the total and free fractions is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method.[13]

-

Calculation: The percentage of protein binding is calculated using the formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100

Quantification of this compound in Plasma by LC/MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Objective: To accurately measure the concentration of this compound in human plasma.

Methodology:

-

Sample Preparation: A small volume of plasma (e.g., 50 µL) is treated to precipitate proteins, typically using a solvent like methanol.[4] An internal standard (e.g., an isotopically labeled version of this compound) is added to correct for variations in sample processing and instrument response.[15]

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][16] The components of the sample are separated on a chromatographic column (e.g., a C18 column) using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).[4]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The this compound molecules are ionized (typically using positive electrospray ionization), and specific parent-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[4]

-

Data Analysis: The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.[4] The linear range for quantification is typically wide, for example, from 0.5 µg/mL to 500 µg/mL.[9][16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of antibiotics.

Objective: To determine the in vitro potency of this compound against specific bacterial isolates.

Methodology:

-

Stock Solution Preparation: Due to its poor aqueous solubility, this compound stock solutions are prepared in dimethyl sulfoxide (DMSO).[17][18]

-

Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth supplemented with polysorbate 80 (P-80) to prevent the drug from adhering to the plastic of the microtiter plates.[17][18]

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[17]

-

Inoculation: The wells of a 96-well microtiter plate containing the serially diluted this compound are inoculated with the bacterial suspension.[17]

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.[17][19]

-

MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacteria.[17]

Conclusion

The extended half-life of this compound is a multifactorial phenomenon deeply rooted in its molecular structure and its interaction with human serum albumin. The high-affinity, reversible binding to albumin, driven by the molecule's lipophilic side chain, is the principal mechanism that confers its prolonged pharmacokinetic profile. This, combined with a potent dual mechanism of action, makes this compound a valuable therapeutic option for the treatment of challenging Gram-positive infections. The experimental methodologies detailed herein provide a robust framework for the continued investigation and understanding of this and other long-acting antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of this compound in Plasma of Pediatric and Young Adult Patients [unige.iris.cineca.it]

- 3. [Analysis of this compound in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Population Pharmacokinetics of this compound and Dosing Consideration for Optimal Treatment of Adult Patients with Staphylococcal Osteoarticular Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Determination of plasma protein binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of this compound in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: Quantification in human plasma and urine by a new improved high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. liofilchem.net [liofilchem.net]

A Technical Guide to Teicoplanin-Like Glycopeptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of teicoplanin and teicoplanin-like glycopeptide antibiotics, including the second-generation lipoglycopeptides dalbavancin, oritavancin, and telavancin. This document details their mechanisms of action, structure-activity relationships, and mechanisms of resistance, with a focus on quantitative data and detailed experimental protocols.

Core Mechanism of Action

Teicoplanin and related glycopeptides are potent antibiotics that primarily target Gram-positive bacteria by inhibiting cell wall biosynthesis.[1] Their fundamental mechanism involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall polymerization and cross-linking.[1][2] This disruption of the bacterial cell wall integrity ultimately leads to cell lysis and death.[2]

The lipoglycopeptide derivatives—this compound, oritavancin, and telavancin—possess an additional lipophilic side chain that enhances their antimicrobial activity. This lipophilic tail anchors the molecule to the bacterial cell membrane, increasing its localization at the site of action and, in some cases, conferring a secondary mechanism of action through membrane disruption.[3][4]

Signaling Pathway for Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the points of inhibition by teicoplanin-like glycopeptides.

Caption: Inhibition of peptidoglycan synthesis by teicoplanin-like glycopeptides.

Dual Mechanism of Lipoglycopeptides

Lipoglycopeptides such as oritavancin and telavancin exhibit a dual mechanism of action that includes both inhibition of cell wall synthesis and disruption of the bacterial cell membrane.[5][6] The lipophilic side chain facilitates interaction with and insertion into the cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[3][7]

Caption: Dual mechanism of action of lipoglycopeptide antibiotics.

Quantitative Data

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of teicoplanin and teicoplanin-like glycopeptides against key Gram-positive pathogens. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

Table 1: MIC (µg/mL) of Teicoplanin against Gram-Positive Bacteria

| Organism | MIC50 | MIC90 |

| Staphylococcus aureus (MSSA) | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | 1 | 2 |

| Enterococcus faecalis | 0.5 | 1 |

| Streptococcus pyogenes | ≤0.06 | 0.12 |

| Streptococcus pneumoniae | ≤0.06 | 0.12 |

Table 2: MIC (µg/mL) of this compound against Gram-Positive Bacteria [8][9][10]

| Organism | MIC50 | MIC90 |

| Staphylococcus aureus (MSSA & MRSA) | 0.03 - 0.06 | 0.06 - 0.12 |

| Enterococcus faecalis (VSE) | 0.03 | 0.06 |

| Enterococcus faecium (VSE) | 0.06 | 0.12 |

| Streptococcus pyogenes | ≤0.015 | 0.03 |

| Streptococcus pneumoniae | ≤0.015 | 0.03 |

Table 3: MIC (µg/mL) of Oritavancin against Gram-Positive Bacteria [11][12][13][14]

| Organism | MIC50 | MIC90 |

| Staphylococcus aureus (MSSA & MRSA) | 0.03 | 0.06 - 0.12 |

| Enterococcus faecalis (VSE) | 0.015 | 0.06 |

| Enterococcus faecalis (VRE, VanA) | 0.25 | 0.5 - 1 |

| Enterococcus faecium (VSE) | 0.004 | 0.12 |

| Enterococcus faecium (VRE, VanA) | 0.03 | 0.25 |

| Streptococcus pyogenes | 0.06 | 0.25 |

| Streptococcus agalactiae | 0.03 | 0.06 |

Table 4: MIC (µg/mL) of Telavancin against Gram-Positive Bacteria [15][16][17][18][19]

| Organism | MIC50 | MIC90 |

| Staphylococcus aureus (MSSA & MRSA) | 0.03 - 0.06 | 0.06 - 0.25 |

| Enterococcus faecalis (VSE) | 0.12 | 0.12 - 0.5 |

| Enterococcus faecium (VSE) | 0.03 | 0.06 |

| Streptococcus pyogenes | ≤0.015 | 0.06 |

| Streptococcus pneumoniae | ≤0.015 | 0.03 |

Pharmacokinetic Parameters

The pharmacokinetic profiles of these glycopeptides vary significantly, particularly with respect to their half-lives, which influences their dosing regimens.

Table 5: Key Pharmacokinetic Parameters of Teicoplanin-like Glycopeptides [20]

| Parameter | Teicoplanin | This compound | Oritavancin | Telavancin |

| Half-life (t1/2) | 45-70 hours | 9-12 days | 10-17 days | ~8 hours |

| Protein Binding | ~90% | ~93% | 82-90% | ~90% |

| Volume of Distribution (Vd) | 0.9 - 1.6 L/kg | ~10 L | ~87 L | ~0.1 L/kg |

| Elimination | Primarily renal | Renal and non-renal | Primarily non-renal | Primarily renal |

Binding Affinity

The binding affinity of teicoplanin to its D-Ala-D-Ala target is a key determinant of its potency. The dissociation constant (Kd) for the interaction of teicoplanin with a carrier protein-peptide fusion containing the Lys-D-Ala-D-Ala motif has been determined to be approximately 91 ± 7 nM.[21] The association constant for the complex with N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine is reported as 2.56 x 106 L·mol-1.[22] First principles investigations indicate that the binding of both teicoplanin and vancomycin to D-Ala-D-Ala is stronger by about 3-5 kcal/mol compared to their binding to the D-Ala-D-Lac terminus found in vancomycin-resistant enterococci.[23]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a teicoplanin-like glycopeptide, following general principles from the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the glycopeptide in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-24 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Time-Kill Assay

This protocol describes a time-kill assay to assess the bactericidal activity of a teicoplanin-like glycopeptide over time.[1][24][25][26]

Detailed Methodology:

-

Preparation:

-

Grow the test organism to the logarithmic phase of growth in a suitable broth medium.

-

Dilute the culture to a starting concentration of approximately 105 - 106 CFU/mL.

-

Prepare tubes with the glycopeptide at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the antibiotic.

-

-

Execution:

-

At time zero, and at specified time points thereafter (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

-

Analysis:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Assessment of Bacterial Membrane Potential

This protocol provides a general method for assessing changes in bacterial membrane potential using a fluorescent dye, such as DiSC3(5).[2][27][28][29][30]

Detailed Methodology:

-

Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the buffer to a standardized optical density.

-

-

Dye Loading and Measurement:

-

Add the voltage-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow for dye uptake and equilibration.

-

Measure the baseline fluorescence using a fluorometer or fluorescence microscope.

-

-

Treatment and Monitoring:

-

Add the teicoplanin-like glycopeptide to the cell suspension.

-

Monitor the change in fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence intensity of the dye.

-

-

Controls:

-

Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-depolarizing agent, such as gramicidin).

-

Lipid II Binding Assay

This protocol describes a method to assess the binding of a glycopeptide to its target, Lipid II.[31][32][33]

Detailed Methodology:

-

Preparation of Pathogen-Infused Agar Plates:

-

Mix an overnight culture of a susceptible bacterial strain (e.g., S. aureus) with molten agar and pour into petri dishes.

-

-

Antibiotic Application and Halo Formation:

-

Apply a known amount of the glycopeptide antibiotic to the center of the agar plate and incubate to allow for the formation of a zone of inhibition (halo).

-

-

Lipid II Application:

-

Spot a solution of purified Lipid II at the edge of the inhibition halo.

-

-

Incubation and Observation:

-

Incubate the plates overnight.

-

A reduction in the size of the inhibition halo where Lipid II was applied indicates binding of the antibiotic to Lipid II, thus reducing its effective concentration to inhibit bacterial growth.

-

Structure-Activity Relationships and Resistance Mechanisms

Structure-Activity Relationships (SAR)

The antimicrobial activity of teicoplanin and its derivatives is influenced by their structural modifications. The addition of lipophilic side chains, as seen in the second-generation lipoglycopeptides, generally enhances their potency against Gram-positive bacteria, including some resistant strains.[34][35] Modifications to the sugar moieties and the peptide core can also impact the binding affinity and spectrum of activity. For instance, positively charged amide derivatives of teicoplanin have shown increased in vitro activity against coagulase-negative staphylococci.[9]

Mechanisms of Resistance

The primary mechanism of acquired resistance to glycopeptides involves the alteration of the D-Ala-D-Ala target.[36] In vancomycin-resistant enterococci (VRE), the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of vancomycin and teicoplanin.[36] The vanA gene cluster is responsible for this modification.[36] Some teicoplanin-like glycopeptides, such as oritavancin, retain activity against some vancomycin-resistant strains due to their multiple mechanisms of action.[35]

References

- 1. Time-Kill Assay [bio-protocol.org]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial spectrum and potency of this compound tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Update on activity of this compound and comparators against clinical isolates of Gram-positive pathogens from Europe and Russia (2017-2018), and on clonal distribution of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oritavancin in vitro activity against gram-positive organisms from European and United States medical centers: results from the SENTRY Antimicrobial Surveillance Program for 2010-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. actascientific.com [actascientific.com]

- 25. scribd.com [scribd.com]

- 26. nelsonlabs.com [nelsonlabs.com]

- 27. frontiersin.org [frontiersin.org]

- 28. biophysics.org [biophysics.org]

- 29. researchgate.net [researchgate.net]

- 30. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Lipid II Binding Assay [bio-protocol.org]

- 32. In vitro Lipid Binding Assay [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. A comparative review of the lipoglycopeptides: oritavancin, this compound, and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. New lipoglycopeptides: a comparative review of this compound, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dalbavancin Susceptibility Testing by Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for determining the in vitro susceptibility of Gram-positive bacteria to Dalbavancin using the broth microdilution (BMD) method. This method is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This compound is a long-acting lipoglycopeptide antibiotic with potent activity against a wide range of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. The unique physicochemical properties of this compound necessitate specific modifications to the standard broth microdilution protocol to ensure reliable results.[1][3][4]

Key Considerations for this compound Susceptibility Testing

The hydrophobic nature of this compound leads to its adherence to plastic surfaces, which can result in falsely elevated Minimum Inhibitory Concentration (MIC) values.[4][5][6] To mitigate this, the standardized protocol for this compound susceptibility testing incorporates two key modifications:

-

Use of Dimethyl Sulfoxide (DMSO) for Stock Solution: this compound is sparingly soluble in aqueous solutions. Therefore, DMSO is used as the solvent to prepare the initial stock solution.[1][7][8]

-

Supplementation with Polysorbate 80 (P80): Cation-adjusted Mueller-Hinton broth (CAMHB) must be supplemented with P80, a surfactant, to a final concentration of 0.002% to prevent the drug from binding to the plastic microtiter plates.[1][3][4][5][6][9][10]

Experimental Protocols

This section details the step-by-step procedure for performing this compound susceptibility testing using the broth microdilution method.

Materials and Reagents

-

This compound analytical powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Polysorbate 80 (P80)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs and multichannel pipettes

-

0.5 McFarland turbidity standard

-

Sterile saline or equivalent

-

Vortex mixer

-

Incubator (35 ± 2°C)

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)

Preparation of Media and Reagents

-

This compound Stock Solution (e.g., 1600 µg/mL):

-

Accurately weigh the this compound powder, accounting for its potency.

-

Dissolve the powder in pure DMSO to achieve the desired stock concentration.[8] For example, to prepare 10 mL of a 1600 µg/mL stock solution, dissolve 16 mg of this compound powder in 10 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. This stock solution can be used on the day of preparation or stored at -60°C or below in a non-frost-free freezer.[8]

-

-

Cation-Adjusted Mueller-Hinton Broth with Polysorbate 80 (CAMHB-P80):

-

Prepare CAMHB according to the manufacturer's instructions.

-

Add P80 to the sterilized and cooled CAMHB to a final concentration of 0.002%. For example, add 20 µL of a 10% P80 solution to 100 mL of CAMHB.

-

Inoculum Preparation

-

From a fresh (18-24 hours) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex the suspension and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB-P80 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of inoculum into 9.9 mL of CAMHB-P80), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the drug dilution in the well.[1]

Microtiter Plate Preparation and Inoculation

-

Prepare serial two-fold dilutions of this compound in CAMHB-P80 in the wells of a 96-well microtiter plate. The typical final concentration range for testing is 0.004 to 4 µg/mL.

-

Dispense 50 µL of the appropriate this compound dilution into each well.

-

Include a growth control well (containing 50 µL of CAMHB-P80 without the drug) and a sterility control well (containing 100 µL of uninoculated CAMHB-P80).

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

Incubation and MIC Determination

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]

-

After incubation, read the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]

Data Presentation

Quality Control

Quality control should be performed with each test run using standard QC strains. The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI.

| Quality Control Strain | CLSI M100-ED34:2024 Acceptable MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213 | 0.015 - 0.06 |

| Enterococcus faecalis ATCC® 29212 | 0.008 - 0.03 |

| Streptococcus pneumoniae ATCC® 49619 | ≤0.008 - 0.03 |

Interpretive Criteria

The following tables provide the MIC interpretive criteria for this compound as established by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 2: FDA-Recognized MIC Interpretive Criteria for this compound

| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |

| Staphylococcus aureus (including MRSA) | ≤0.12 | - | - |

| Streptococcus pyogenes | ≤0.25 | - | - |

| Streptococcus agalactiae | ≤0.25 | - | - |

| Streptococcus anginosus group | ≤0.25 | - | - |

| Enterococcus faecalis (vancomycin-susceptible) | ≤0.25 | - | - |

Note: The FDA has only established a susceptible breakpoint for this compound.[1]

Table 3: EUCAST Clinical Breakpoints for this compound

| Organism | Susceptible (S) (µg/mL) | Resistant (R) (µg/mL) |

| Staphylococcus aureus | ≤0.125 | >0.125 |

| Streptococcus groups A, B, C, G | ≤0.125 | >0.125 |

| Enterococcus spp. | ≤0.25 | >0.25 |

Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, Version 14.0, 2024.

Visualizations

This compound Mechanism of Action

This compound, a lipoglycopeptide, inhibits bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall. This disruption of the cell wall integrity leads to bacterial cell death.

Caption: Conceptual diagram of this compound's mechanism of action.

Experimental Workflow for this compound Broth Microdilution

The following diagram illustrates the key steps in the this compound broth microdilution protocol.

References

- 1. A Reference Broth Microdilution Method for this compound In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liofilchem.net [liofilchem.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. youtube.com [youtube.com]

- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 9. Antimicrobial activity of this compound against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. szu.gov.cz [szu.gov.cz]

- 11. liofilchem.net [liofilchem.net]

Application Notes and Protocols: In Vitro Model for Studying Dalbavancin's Effect on Staphylococcal Biofilms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Dalbavancin, a second-generation lipoglycopeptide antibiotic, has shown promise in treating infections associated with Gram-positive bacteria, including those involving biofilms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has demonstrated the ability to penetrate biofilms and retain its antibacterial activity.[3] This document provides detailed protocols for an in vitro model to study the efficacy of this compound against staphylococcal biofilms, enabling researchers to assess its inhibitory and eradicating properties.

Key Signaling Pathways in Staphylococcal Biofilm Formation